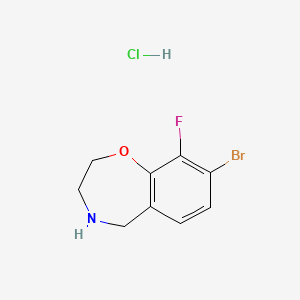![molecular formula C13H14F3NO4 B13508023 4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid CAS No. 287210-84-8](/img/structure/B13508023.png)
4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(Benzyloxy)carbonylamino}-4,4,4-trifluorobutanoic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzyloxycarbonyl-protected amine, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(benzyloxy)carbonylamino}-4,4,4-trifluorobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Formation of the butanoic acid moiety: The butanoic acid moiety is formed through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of 2-{(benzyloxy)carbonylamino}-4,4,4-trifluorobutanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{(Benzyloxy)carbonylamino}-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting group, revealing the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used for deprotection.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines.
Aplicaciones Científicas De Investigación
2-{(Benzyloxy)carbonylamino}-4,4,4-trifluorobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, especially those requiring fluorinated motifs for enhanced metabolic stability.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability.
Mecanismo De Acción
The mechanism of action of 2-{(benzyloxy)carbonylamino}-4,4,4-trifluorobutanoic acid depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The benzyloxycarbonyl group serves as a protecting group that can be removed under specific conditions to reveal the active amine.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: Lacks the benzyloxycarbonyl protecting group and has different reactivity and applications.
N-Benzyloxycarbonyl-2-amino-4,4,4-trifluorobutanoic acid: Similar structure but may differ in the position of the protecting group.
4,4,4-Trifluorobutyric acid: Lacks the amino and benzyloxycarbonyl groups, resulting in different chemical properties and uses.
Uniqueness
2-{(Benzyloxy)carbonylamino}-4,4,4-trifluorobutanoic acid is unique due to the combination of its trifluoromethyl group, benzyloxycarbonyl-protected amine, and butanoic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and the ability to undergo specific chemical reactions, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
287210-84-8 |
|---|---|
Fórmula molecular |
C13H14F3NO4 |
Peso molecular |
305.25 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C13H14F3NO4/c1-17(10(11(18)19)7-13(14,15)16)12(20)21-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,18,19) |
Clave InChI |
CTYWDXNXKHHHRQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C(CC(F)(F)F)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13507944.png)
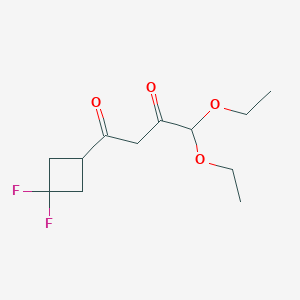
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13507957.png)
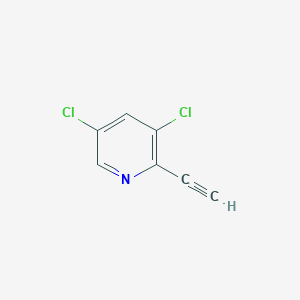

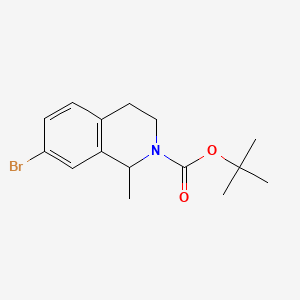
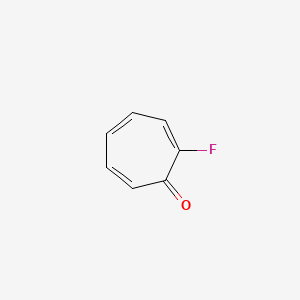
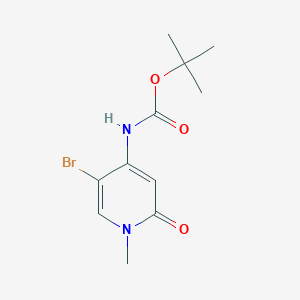
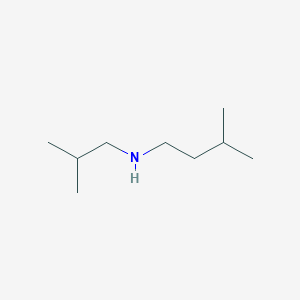
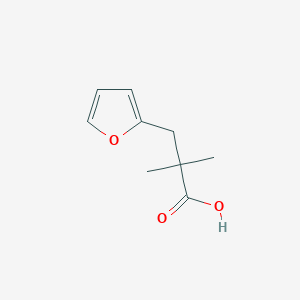
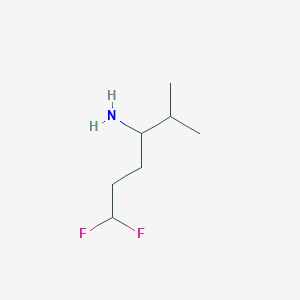
![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)
